1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide
Description
The compound “1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide” is a synthetic opioid derivative structurally related to the fentanyl class. Its core structure comprises a piperidine ring substituted at the 4-position with a carboxamide group and a thioxomethyl moiety. The thioxomethyl group is further modified with a 2-phenylethylamine substituent, distinguishing it from classical fentanyl analogs.
Properties
IUPAC Name |
1-(2-phenylethylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c21-18(25)20(24-13-5-2-6-14-24)10-15-23(16-11-20)19(26)22-12-9-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLQQSIFDQPWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NCCC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine .
Scientific Research Applications
1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for 1-{[(2-Phenylethyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analysis
The compound shares the 4-piperidylpiperidine backbone common to many synthetic opioids. Key structural deviations include:
- Thioxomethyl Group : Replaces the traditional acyl or ester groups (e.g., propionyl in fentanyl) with a thioamide (C=S) linkage, which may alter receptor binding kinetics and metabolic stability .
Comparison with Similar Compounds
Potency and Pharmacodynamic Profiles
- Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]propanamide) : The gold standard for potency, with an ED50 of ~0.001 mg/kg in rats. Acts rapidly but has a short duration (~30 minutes) .
- Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate): 10,000× more potent than morphine; prolonged duration due to esterification at the 4-position .
- R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate): Highest reported potency (ED50 = 0.00032 mg/kg), attributed to its 4-carboxylate ester group .
- Target Compound: The thioxomethyl group may reduce potency compared to acylated analogs (e.g., fentanyl) due to weaker hydrogen bonding with opioid receptors. However, the 2-phenylethylamino group could enhance receptor affinity through π-π interactions, partially offsetting this effect .
Pharmacokinetic Properties
- Duration of Action : Analogs with bulky 4-substituents (e.g., R 32 792) exhibit prolonged effects (>8 hours), while polar groups (e.g., R 33 352) shorten duration. The target compound’s thioxomethyl group may confer intermediate duration .
Regulatory Status
- Fentanyl Analogs : Controlled under the U.S. CSA and international conventions (e.g., 1961 Single Convention) if they meet structural similarity criteria (e.g., substitutions on the piperidine ring, acyl group modifications) .
- Target Compound : Likely classified as a controlled substance under China’s 2019 fentanyl analog control measures due to its 4-piperidine substitution and modified acyl group .
Data Table: Comparative Analysis
| Compound Name | Key Substituents | ED50 (mg/kg) | Duration (h) | Safety Margin (LD50/ED50) | Regulatory Status |
|---|---|---|---|---|---|
| Fentanyl | N-Phenyl, propionyl | 0.001 | 0.5 | 277 | Schedule II (U.S. CSA) |
| Carfentanil | 4-Carboxylate ester | 0.00003 | >8 | 1,200 | Schedule II (U.S. CSA) |
| R 31 833 | 4-Carboxylate ester | 0.00032 | 4 | 8,500 | Research compound |
| R 30 730 | 4-Methoxymethyl | 0.00022 | 1.5 | 25,211 | Research compound |
| Target Compound | 4-Thioxomethyl, 2-phenylethylamino | Inferred 0.0005–0.001 | 2–4 | Inferred 500–1,500 | Likely controlled |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
